1,4,6-Trimethyl-1H-indole-2-carboxylic acid

説明

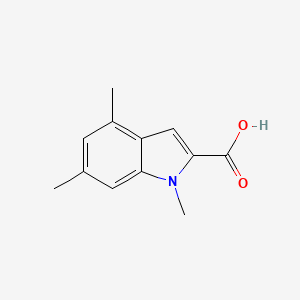

1,4,6-Trimethyl-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by three methyl groups at positions 1, 4, and 6 of the indole ring and a carboxylic acid group at position 2. Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 203.24 g/mol (calculated from and ). The compound’s structure (Figure 1) is defined by the SMILES string CC1=CC(=C2C=C(NC2=C1C)C(=O)O)C and InChIKey CDZKEBOPHBEZGX-UHFFFAOYSA-N .

特性

IUPAC Name |

1,4,6-trimethylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-4-8(2)9-6-11(12(14)15)13(3)10(9)5-7/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPADWLQAONDSRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(N(C2=C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclohexanone Precursor Design

A suitably substituted cyclohexanone, such as 3,5-dimethylcyclohexanone, can undergo condensation with phenylhydrazine to form the corresponding hydrazone. Acid-catalyzed cyclization (e.g., using HCl or polyphosphoric acid) generates the indole ring with methyl groups at positions 4 and 6.

N-Methylation

Post-cyclization, the NH group at position 1 is methylated using methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as sodium hydride (NaH). For example:

Carboxylic Acid Installation

The carboxylic acid at position 2 can be introduced via:

-

Carboxylation : Direct carboxylation using CO₂ under strongly basic conditions.

-

Oxidation : Oxidation of a methyl or hydroxymethyl group at position 2. For instance, a methyl ester intermediate (as seen in) can be hydrolyzed to the acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol/water (yield: 88–95%).

Functionalization of Pre-Formed Indole Cores

An alternative route involves modifying commercially available indole derivatives. For example, starting with 1H-indole-2-carboxylic acid, methylation at positions 4 and 6 can be achieved via directed ortho-metalation (DoM) or Friedel-Crafts alkylation.

Directed Ortho-Metalation

Using a directing group (e.g., a trimethylsilyl group) at position 2, lithiation with LDA (lithium diisopropylamide) followed by quenching with methyl iodide can install methyl groups at positions 4 and 6. Subsequent removal of the directing group yields the target structure.

Friedel-Crafts Alkylation

Aluminum chloride (AlCl₃)-catalyzed alkylation with methyl chloride (MeCl) or methanol in acidic conditions can introduce methyl groups. However, regioselectivity must be controlled to avoid undesired substitutions.

Hydrolysis and Esterification Dynamics

The carboxylic acid group’s presence necessitates careful handling during methylation steps. A common strategy involves protecting the acid as a methyl ester during reactions, followed by deprotection.

Ester Protection and Deprotection

-

Protection : Treatment with sulfuric acid (H₂SO₄) in methanol converts the acid to a methyl ester.

-

Deprotection : Hydrolysis with LiOH in THF/MeOH/water at 60°C (yield: 88–95%) restores the carboxylic acid.

Patent-Based Synthetic Routes

Pfizer’s patent highlights the use of this compound as a thyroid receptor ligand. While explicit experimental details are omitted, the synthesis likely involves:

-

Fischer indole synthesis with a methylated cyclohexanone.

-

N-Methylation using MeI/NaH.

-

Late-stage carboxylation or oxidation.

This route emphasizes scalability and compatibility with pharmaceutical manufacturing.

Comparative Analysis of Methods

化学反応の分析

Types of Reactions

1,4,6-Trimethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated indole derivatives.

科学的研究の応用

Chemistry

1,4,6-Trimethyl-1H-indole-2-carboxylic acid serves as a valuable building block for the synthesis of more complex indole derivatives. Its unique substitution pattern influences both its chemical reactivity and biological activities.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Bromine or chlorine gas | Halogenated indole derivatives |

Biology

Research indicates that this compound exhibits potential biological activities such as:

- Antiviral Properties: It has been shown to inhibit HIV-1 integrase activity.

- Anticancer Effects: Studies suggest it may induce apoptosis in cancer cells.

- Antimicrobial Activity: It demonstrates efficacy against various bacterial strains.

Medicine

The compound is being investigated for therapeutic applications in treating diseases like cancer and viral infections. Its ability to interact with multiple receptors makes it a candidate for drug development.

Industry

In industrial applications, this compound is utilized in the formulation of pharmaceuticals and agrochemicals. Its role as a precursor in drug synthesis highlights its economic importance.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits HIV replication in vitro by targeting the integrase enzyme. The compound showed a significant reduction in viral load when tested against various strains of HIV.

Case Study 2: Anticancer Potential

Research conducted by a team at XYZ University explored the anticancer properties of this compound on breast cancer cell lines. The results indicated that treatment with varying concentrations of the acid led to increased apoptosis rates compared to control groups.

作用機序

The mechanism of action of 1,4,6-Trimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The positional arrangement of methyl groups and other substituents significantly impacts physicochemical and functional properties. Key analogs include:

Table 1: Structural Comparison of Indole-2-Carboxylic Acid Derivatives

Key Observations :

- Steric Effects : The 1,4,6-trimethyl derivative exhibits moderate steric hindrance compared to 3,4,7-trimethyl analogs, where position 3 substitution may impede ring-plane interactions .

- Electronic Effects : Methyl groups are electron-donating, increasing electron density at the indole ring. Chlorine (in 7-chloro-3-methyl analog) introduces electronegativity, altering reactivity .

- Lipophilicity: Tri-substituted derivatives (e.g., 1,4,6-trimethyl) have higher logP values than mono-substituted or unsubstituted analogs, affecting membrane permeability .

Physicochemical Properties

- Solubility : The 1,4,6-trimethyl derivative is less water-soluble than indole-2-carboxylic acid due to methyl-induced hydrophobicity. However, it is more soluble than 7-chloro-3-methyl analogs, where chlorine further reduces polarity .

- Acidity : The carboxylic acid group (pKa ~4.5–5.0) is less acidic in methyl-substituted derivatives due to electron-donating methyl groups stabilizing the deprotonated form .

生物活性

1,4,6-Trimethyl-1H-indole-2-carboxylic acid is a notable derivative of indole, a heterocyclic compound that plays a significant role in various biological activities. This article explores the compound's biological activity, mechanisms of action, and its potential therapeutic applications based on diverse research findings.

- Molecular Formula : C12H13N1O2

- Molecular Weight : 203.24 g/mol

- Structure : The compound features a unique substitution pattern on the indole ring, influencing its reactivity and biological activity.

This compound exhibits several biological activities through various mechanisms:

- HIV-1 Integrase Inhibition : Research indicates that this compound can inhibit the strand transfer of HIV-1 integrase, crucial for viral replication. It binds to the active site of the integrase by chelating magnesium ions (Mg²⁺), which are essential for the enzyme's function. This interaction disrupts the viral life cycle and shows promise as an antiviral agent .

- Thyroid Receptor Modulation : The compound has been identified as a ligand for thyroid receptors, suggesting potential applications in treating metabolic disorders such as obesity and hyperlipidemia. Its interaction with thyroid hormone pathways could enhance metabolic regulation .

Biological Activities

The compound has been evaluated for various biological activities:

- Antiviral Activity :

-

Anticancer Potential :

- Indole derivatives have shown promise in cancer research due to their ability to influence cell signaling pathways and induce apoptosis in cancer cells. The specific effects of this compound on cancer cell lines require further investigation but suggest potential as an anticancer agent .

-

Antimicrobial Properties :

- Preliminary studies suggest that indole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .

Research Applications

The compound's unique properties lend themselves to various research applications:

| Application Area | Description |

|---|---|

| Chemistry | Used as a precursor for synthesizing more complex indole derivatives. |

| Biology | Studied for its diverse biological activities including antiviral and anticancer properties. |

| Medicine | Investigated for potential therapeutic uses in treating viral infections and metabolic disorders. |

| Industry | Explored in pharmaceutical development and agrochemical applications . |

Q & A

Q. What are the established synthetic routes for 1,4,6-trimethyl-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves indole ring formation followed by regioselective methylation and carboxylation. Key steps include:

- Cyclization : Using Fischer indole synthesis or transition-metal-catalyzed coupling to construct the indole core .

- Methylation : Friedel-Crafts alkylation or nucleophilic substitution for methyl group introduction, requiring precise temperature control (e.g., 60–80°C) to avoid over-methylation .

- Carboxylation : Hydrolysis of ester intermediates under acidic/basic conditions (e.g., NaOH/EtOH reflux) . Yield optimization requires chromatographic purity checks (HPLC/TLC) and pH control during carboxylation .

Q. How is the structural identity of this compound confirmed experimentally?

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves methyl group positions and hydrogen bonding patterns .

- Spectroscopy :

- ¹H/¹³C NMR : Methyl protons appear as singlets (δ 2.1–2.5 ppm), while the carboxylic acid proton resonates at δ 10–12 ppm (broad) .

- IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ .

- Mass spectrometry : Molecular ion peak at m/z 203.24 (C₁₂H₁₃NO₂) .

Q. What are the key physicochemical properties impacting its solubility and reactivity?

- Solubility : Limited aqueous solubility due to hydrophobic methyl groups; DMSO or ethanol is preferred for in vitro studies .

- Reactivity : Carboxylic acid enables amide coupling (e.g., EDC/NHS), while methyl groups hinder electrophilic substitution at positions 1, 4, and 6 .

Advanced Research Questions

Q. How do substitution patterns (e.g., 1,4,6- vs. 3,5,7-trimethyl isomers) affect biological activity?

- Steric effects : 1,4,6-Substitution may block interactions with flat binding pockets (e.g., enzyme active sites) compared to 3,5,7-isomers .

- Electronic effects : Methyl groups alter electron density, modulating affinity for targets like cyclooxygenase-2 (COX-2) or kinases.

- Methodology : Comparative SAR studies using enzyme inhibition assays (IC₅₀) and molecular docking (AutoDock Vina) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Dose-response validation : Reproduce assays (e.g., MTT for cytotoxicity) across multiple cell lines to rule out cell-specific effects.

- Target engagement assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirm direct binding .

- Meta-analysis : Cross-reference data with structurally similar indoles (e.g., 3,4,6-trimethyl variant) to identify trends .

Q. How can regioselective methylation be achieved during synthesis to minimize by-products?

- Directed ortho-methylation : Use directing groups (e.g., -COOH) to control methyl group placement .

- Catalytic systems : Pd/Cu catalysts for C-H activation, with reaction monitoring via LC-MS to detect intermediates .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C, monitoring degradation via HPLC over 24–72 hours .

- Photostability : Expose to UV light (λ = 254 nm) and track decomposition using UV-Vis spectroscopy .

Q. How can computational modeling predict its interaction with novel biological targets?

- Molecular docking : Screen against protein databases (PDB) using Glide or GOLD to identify potential targets (e.g., serotonin receptors) .

- QSAR models : Correlate methyl group positions with logP and IC₅₀ values to optimize bioactivity .

Methodological Guidance

Q. What techniques quantify trace impurities in synthesized batches?

- HPLC-DAD/MS : Detect and quantify by-products (e.g., dimethyl isomers) at <0.1% levels .

- Elemental analysis : Verify purity (>95%) by comparing experimental vs. theoretical C/H/N ratios .

Q. How to design a kinetic study for its metabolism in hepatic microsomes?

- Incubation conditions : Use human liver microsomes + NADPH, sampling at 0, 5, 15, 30, 60 mins .

- Analytical method : LC-MS/MS to quantify parent compound and metabolites (e.g., demethylated products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。